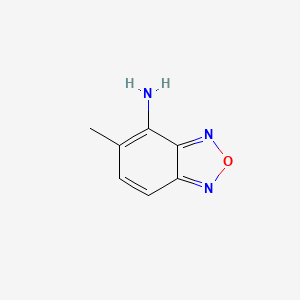

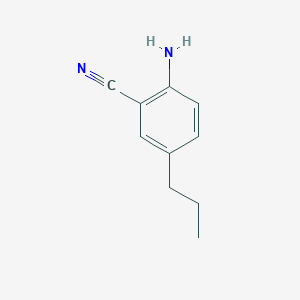

5-Methyl-2,1,3-benzoxadiazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A new one-pot method has been introduced for the synthesis of symmetrical primary, secondary, and tertiary alkyl amines from alkyl halides and 5-methyl-1,3,4-thiadiazole-2-amine as a nitrogen-transfer reagent . In this method, all three types of amines have been successfully prepared after changing the ratio of substrates and base control .Aplicaciones Científicas De Investigación

Synthesis of Symmetric Amines

5-Methyl-2,1,3-benzoxadiazol-4-amine has been used as a nitrogen-transfer reagent in the synthesis of symmetrical primary, secondary, and tertiary alkyl amines from alkyl halides . This method has been successful in preparing all three types of amines under normal atmospheric conditions and excellent yields under mild reaction conditions .

Oxidation Studies

The compound has been used in oxidation studies with potassium permanganate . Although the specific details of the study are not available, it’s clear that 5-Methyl-2,1,3-benzoxadiazol-4-amine plays a role in oxidation reactions .

Antiviral Applications

Derivatives of 1,2,4-triazole, which can be synthesized from 5-Methyl-2,1,3-benzoxadiazol-4-amine, have been found to have antiviral properties . These derivatives have been used in the synthesis of antiviral drugs like Ribavirin .

Anticancer Applications

1,2,4-Triazole derivatives have also been found to have anticancer properties . These derivatives have been used in the synthesis of anticancer drugs .

Antifungal Applications

1,2,4-Triazole derivatives have been found to have antifungal properties . These derivatives have been used in the synthesis of antifungal drugs like Fluconazole and Voriconazole .

Xanthine Oxidase Inhibitory Activity

A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides, which can be synthesized from 5-Methyl-2,1,3-benzoxadiazol-4-amine, were found to have high potency in inhibiting xanthine oxidase (XO), an enzyme involved in purine metabolism .

Anti-inflammatory and Analgesic Activities

Certain indole derivatives synthesized from 5-Methyl-2,1,3-benzoxadiazol-4-amine have shown anti-inflammatory and analgesic activities . These derivatives have been compared with drugs like indomethacin and celecoxib .

Antimicrobial Applications

1,2,4-Triazole derivatives have been found to have antimicrobial properties . These derivatives have been used in the synthesis of antimicrobial drugs .

Propiedades

IUPAC Name |

5-methyl-2,1,3-benzoxadiazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWPIJKMJRLOCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

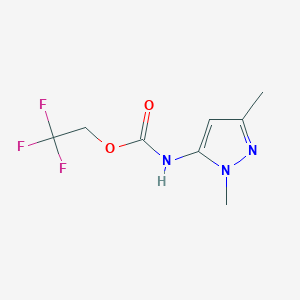

Canonical SMILES |

CC1=C(C2=NON=C2C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one](/img/structure/B2658512.png)

![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2658514.png)

![4,8-Dimethyl-2-[4-(2-pyrimidinyl)piperazino]quinoline](/img/structure/B2658527.png)

![N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2658529.png)

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine](/img/structure/B2658530.png)

![5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2658533.png)